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L-Arabinitol, 2,3,4-tri-O-methyl-

Cat. No.: B1171912
CAS No.: 14550-95-9
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Description

Contextualization of Sugar Alcohols as Research Subjects

Sugar alcohols, or alditols, are polyhydric alcohols derived from the reduction of the carbonyl group (aldehyde or ketone) of a sugar molecule. sphinxsai.comnih.gov This conversion to a hydroxyl group fundamentally alters their chemical properties, making them valuable subjects in various fields of research. sphinxsai.com Unlike their parent sugars, alditols are not susceptible to the same ring-opening and closing reactions, which simplifies certain analytical procedures. chemistrysteps.com They are found naturally in various organisms, including plants and microorganisms, where they can act as osmoregulators and storage compounds. sphinxsai.com In industrial settings, they are produced through the catalytic hydrogenation of sugars. sphinxsai.com Their diverse applications have spurred significant research into their properties and synthesis. nih.gov

Significance of Ether Derivatives within Carbohydrate Chemistry

The hydroxyl groups of carbohydrates can undergo various chemical modifications, with the formation of ether derivatives being a particularly important transformation. chemistrysteps.comlibretexts.org Etherification, often achieved through methods like the Williamson ether synthesis, involves replacing the hydrogen of a hydroxyl group with an alkyl group, such as a methyl group. chemistrysteps.comwikipedia.org These methyl ethers are crucial in the structural analysis of oligosaccharides and polysaccharides. britannica.com The process of methylation, when followed by hydrolysis of the glycosidic bonds, yields partially methylated monosaccharides. Subsequent reduction of these monosaccharides produces partially methylated alditols, whose fragmentation patterns in mass spectrometry provide definitive information about the original glycosidic linkages within the polysaccharide. britannica.comnih.gov This technique, known as methylation analysis, remains a cornerstone of carbohydrate structural determination.

Positioning of L-Arabinitol, 2,3,4-tri-O-methyl- within Contemporary Academic Inquiry

Within the broader context of methylated alditols, L-Arabinitol, 2,3,4-tri-O-methyl- holds a specific and critical role. This compound is a derivative of the five-carbon sugar alcohol, L-arabinitol (also known as L-arabitol). hmdb.ca The methylation at positions 2, 3, and 4, leaving a free hydroxyl group at position 5, makes it a key standard for identifying 1,5-linked arabinofuranosyl residues in complex carbohydrates like arabinans and arabinogalactans. The precise location of the methyl groups dictates its chromatographic behavior and mass spectrometric fragmentation, allowing for unambiguous linkage analysis. Its synthesis and purification are therefore of significant interest to researchers studying the architecture of plant cell walls and microbial polysaccharides.

Properties

CAS No.

14550-95-9

Molecular Formula

C7H14O2

Synonyms

L-Arabinitol, 2,3,4-tri-O-methyl-

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of L Arabinitol, 2,3,4 Tri O Methyl

Functionalization and Derivatization of L-Arabinitol, 2,3,4-tri-O-methyl-

The presence of a free hydroxyl group at the C5 position (and potentially at C1, depending on the synthetic route) makes L-Arabinitol, 2,3,4-tri-O-methyl- a useful intermediate for further chemical transformations.

While specific literature detailing the allylation of L-Arabinitol, 2,3,4-tri-O-methyl- is not abundant, the principles of carbohydrate chemistry allow for predictable reactivity. The remaining primary hydroxyl group at C5 is a prime site for the introduction of an allyl group or other unsaturated moieties.

Standard allylation conditions, such as the use of allyl bromide in the presence of a base like sodium hydride in an aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide), would be expected to proceed efficiently at the C5 position. This reaction would yield 5-O-allyl-L-Arabinitol, 2,3,4-tri-O-methyl- . The introduction of an allyl group opens up a range of subsequent chemical transformations, including but not limited to:

Isomerization to a propenyl ether, which can be subsequently hydrolyzed to an aldehyde.

Epoxidation of the double bond to form an epoxide, a versatile functional group for further reactions.

Cross-metathesis with other olefins to introduce more complex side chains.

Thiol-ene click chemistry to attach a variety of molecules to the sugar backbone.

A significant derivatization of methylated arabinitol is its conversion into diamino alditol precursors. Research has demonstrated the synthesis of 1,5-diamino-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitol dihydrochloride (B599025). This compound serves as a valuable bifunctional monomer for the creation of polyamides.

The synthetic route to this diamino derivative from a tri-O-methylated L-arabinitol precursor would typically involve a two-step process for each hydroxyl group intended for amination:

Activation of the Hydroxyl Groups : The terminal hydroxyl groups at C1 and C5 are first converted into good leaving groups. This is often achieved by tosylation (using tosyl chloride) or mesylation (using mesyl chloride) to form the corresponding tosylates or mesylates.

Nucleophilic Substitution with an Azide (B81097) : The activated positions are then subjected to nucleophilic substitution with an azide source, such as sodium azide. This reaction proceeds with inversion of configuration (an S_N2 reaction), though for the achiral terminal positions of arabinitol, this is not a stereochemical concern.

Reduction of the Azide Groups : The resulting diazido compound is then reduced to the diamino derivative. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ over a palladium catalyst).

The resulting 1,5-diamino-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitol can then be used in polycondensation reactions with dicarboxylic acid derivatives to produce novel polyamides with a sugar-based backbone.

Reaction Reagents Intermediate/Product Application
Tosylation/MesylationTosyl chloride or Mesyl chloride, Pyridine1,5-di-O-tosyl/mesyl-2,3,4-tri-O-methyl-L-arabinitolActivation of hydroxyl groups
AzidationSodium azide (NaN₃)1,5-diazido-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitolIntroduction of nitrogen
ReductionLiAlH₄ or H₂/Pd1,5-diamino-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitolFormation of diamino alditol

Preparation of Reactive Monomers for Polymerization

The conversion of L-Arabinitol, 2,3,4-tri-O-methyl- into reactive monomers is a key step in the synthesis of sugar-based polymers. These polymers are of interest for their potential biocompatibility, biodegradability, and unique optical properties derived from the chiral sugar backbone. The general approach involves the functionalization of the free hydroxyl groups at the C-1 and C-5 positions to introduce polymerizable moieties.

One common strategy is the introduction of acrylic or methacrylic groups. This can be achieved by reacting L-Arabinitol, 2,3,4-tri-O-methyl- with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The resulting diacrylate or dimethacrylate monomer can then undergo free-radical polymerization to yield a cross-linked polymer network. The reaction scheme is depicted below:

Scheme 1: Synthesis of a dimethacrylate monomer from L-Arabinitol, 2,3,4-tri-O-methyl-

Generated code

Another versatile method for creating sugar-based polymers is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). d-nb.info This approach involves a two-step process. First, the hydroxyl groups of L-Arabinitol, 2,3,4-tri-O-methyl- are converted into either azide or alkyne functionalities. For example, tosylation of the hydroxyl groups followed by nucleophilic substitution with sodium azide would yield a diazido derivative. Alternatively, reaction with propargyl bromide would introduce terminal alkyne groups. These functionalized sugar derivatives can then be co-polymerized with a complementary difunctional monomer (e.g., a dialkyne or a diazide) to form a triazole-linked polymer.

Furthermore, chemoenzymatic methods offer a high degree of regioselectivity in the acylation of sugar molecules, which can be adapted for monomer synthesis. google.com While L-Arabinitol, 2,3,4-tri-O-methyl- has two primary hydroxyl groups, enzymatic catalysis could potentially differentiate between them if subtle steric or electronic differences are recognized by the enzyme, leading to mono-functionalized monomers for linear polymer synthesis.

Oxidative Transformations and Fragmentation Studies

Oxidative reactions and mass spectrometric fragmentation analysis are crucial tools for the structural elucidation of carbohydrate derivatives.

The free primary hydroxyl groups at C-1 and C-5 of L-Arabinitol, 2,3,4-tri-O-methyl- are susceptible to oxidation. A variety of oxidizing agents can be employed to convert these alcohols into aldehydes or carboxylic acids. For instance, Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) would typically yield the corresponding dialdehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would lead to the dicarboxylic acid.

While reagents like lead tetraacetate (LTA) and periodate (B1199274) are known for the cleavage of 1,2-diols, they would not cleave the carbon-carbon backbone of L-Arabinitol, 2,3,4-tri-O-methyl- as it lacks vicinal diols. juniperpublishers.com However, LTA is also capable of other oxidative transformations, such as acetoxylation, which could potentially occur at the primary positions. juniperpublishers.com

Mass spectrometry is a powerful technique for analyzing the structure of methylated sugars. In electron ionization mass spectrometry (EI-MS), L-Arabinitol, 2,3,4-tri-O-methyl- would undergo characteristic fragmentation patterns. The primary fragmentation pathways for ethers involve α-cleavage, which is the breaking of a bond adjacent to the ether oxygen. youtube.commiamioh.edu

For L-Arabinitol, 2,3,4-tri-O-methyl-, α-cleavage can occur on either side of the methoxy (B1213986) groups. The fragmentation is driven by the formation of a stable oxonium ion. The table below summarizes some of the expected key fragmentation ions.

Fragmentation Pathway Description Expected m/z of Fragment Ion
α-cleavage at C1-C2Cleavage of the bond between the first and second carbon atoms.Varies depending on charge retention
α-cleavage at C4-C5Cleavage of the bond between the fourth and fifth carbon atoms.Varies depending on charge retention
Cleavage of a methoxy groupLoss of a methyl radical from a methoxy group to form an oxonium ion.M-15
Cleavage adjacent to a methoxy groupBreakage of a C-C bond adjacent to a carbon bearing a methoxy group.Multiple fragments possible

The precise fragmentation pattern can be complex due to the presence of multiple ether linkages and the possibility of rearrangements. Tandem mass spectrometry (MS/MS) can be used to further fragment the primary ions to gain more detailed structural information. nih.gov These fragmentation studies are instrumental in the linkage analysis of polysaccharides, where partially methylated alditols are produced and identified by their mass spectra.

Polymer Science Research Utilizing L Arabinitol, 2,3,4 Tri O Methyl As a Monomer

Synthesis and Characterization of Sugar-Based Polyesters

The integration of sugar alcohols into the backbone of polyesters offers a pathway to creating polymers with modified thermal properties, biodegradability, and chirality. L-Arabinitol, 2,3,4-tri-O-methyl-, with its two free hydroxyl groups, acts as a diol monomer in polymerization reactions.

Polycondensation Reactions Involving L-Arabinitol, 2,3,4-tri-O-methyl-

The primary method for synthesizing polyesters from L-Arabinitol, 2,3,4-tri-O-methyl- is melt polycondensation. In this process, the sugar-derived diol is reacted with a dicarboxylic acid or its ester equivalent, such as dimethyl terephthalate (B1205515), at high temperatures. This reaction eliminates a small molecule (like water or methanol) to form the ester linkages that constitute the polymer backbone. Research has demonstrated the successful synthesis of copolyesters through the melt polycondensation of 2,3,4-tri-O-methyl-l-arabinitol with dimethyl terephthalate and a conventional diol like 1,4-butanediol (B3395766). researchgate.net These reactions yield polymers with weight-average molecular weights typically ranging from 20,000 to 40,000 g/mol . researchgate.net The resulting polyesters are reported to be thermally stable at temperatures well above 300 °C. researchgate.net

Integration into Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT) Analogues

A significant area of research involves using L-Arabinitol, 2,3,4-tri-O-methyl- to create bio-based analogues of widely used petroleum-based polyesters like PET and PBT. researchgate.net By partially or fully replacing the conventional diols (ethylene glycol in PET, 1,4-butanediol in PBT) with the arabinitol derivative, new copolyesters are formed. researchgate.net For instance, copolyesters of poly(butylene terephthalate) have been successfully synthesized using mixtures of 1,4-butanediol and 2,3,4-tri-O-methyl-l-arabinitol with dimethyl terephthalate. researchgate.net The incorporation of the sugar unit introduces pendant methyl-ether groups along the polymer chain, which influences the material's final properties, including its thermal behavior and potential for degradation.

Copolyester Systems with Tunable Architectures

The use of L-Arabinitol, 2,3,4-tri-O-methyl- as a comonomer allows for the creation of copolyester systems with tunable architectures and properties. By varying the feed ratio of the arabinitol diol to conventional diols (e.g., 1,4-butanediol), chemists can precisely control the density of sugar units in the polymer backbone. This compositional control directly impacts the material's characteristics. All resulting copolyesters have been shown to possess a statistical microstructure, meaning the different monomer units are distributed randomly along the polymer chain. researchgate.net This random distribution affects properties such as the glass transition temperature and crystallinity. The polydispersity indices (PDI) for these copolyesters typically oscillate between 1.5 and 2.2, indicating a relatively uniform distribution of polymer chain lengths. researchgate.net

PropertyValue RangeReference
Weight-Average Molecular Weight (Mw)20,000 - 40,000 g/mol researchgate.net
Polydispersity Index (PDI)1.5 - 2.2 researchgate.net
Thermal StabilityStable above 300 °C researchgate.net
MicrostructureStatistical researchgate.net

Development of Polyurethanes Incorporating L-Arabinitol, 2,3,4-tri-O-methyl- Units

The hydroxyl groups of L-arabinitol derivatives are also reactive sites for the formation of polyurethanes, a versatile class of polymers known for a wide range of applications. By reacting these sugar-based diols with isocyanates, novel polyurethanes with pendant functional groups can be developed.

Polyaddition Reactions with Diisocyanates

Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate. Research has utilized derivatives of L-arabinitol, such as 2,3,4-tri-O-allyl-L-arabinitol, as the diol component in reactions with diisocyanates like 1,6-hexamethylene diisocyanate (HMDI). researchgate.net This reaction creates a polyurethane backbone with the sugar unit integrated directly into the chain. The pendant groups on the sugar, such as allyl groups in this example, remain available for further chemical modification after polymerization. researchgate.net This strategy allows for the creation of a versatile polymer platform where the initial properties are derived from the polyurethane backbone, and further functionality can be added in a subsequent step.

Functional Polyurethane Synthesis via "Click" Chemistry (e.g., Thiol-ene Reactions)

"Click" chemistry, particularly the thiol-ene reaction, provides an efficient and highly specific method for functionalizing polymers post-synthesis. researchgate.netchemrxiv.orgacs.org This approach has been applied to polyurethanes derived from L-arabinitol. researchgate.net In a representative example, a polyurethane synthesized from 2,3,4-tri-O-allyl-L-arabinitol and HMDI, which possesses multiple pendant allyl groups, was further functionalized. researchgate.net This was achieved by reacting the polymer with a thiol-containing molecule, such as 2-mercaptoethanol, via a thiol-ene "click" reaction. researchgate.net This specific reaction proceeds with high efficiency, with studies confirming that the coupling takes place on every available allyl group. researchgate.net This method provides a powerful and modular platform for designing new materials where the functionality (e.g., introducing hydroxyl, carboxyl, or amino groups) can be easily and precisely modified, allowing for the creation of tailor-made polyurethanes. researchgate.net

Polymer SystemMonomersPost-Polymerization ModificationResulting FunctionalityReference
Functional Polyurethane2,3,4-tri-O-allyl-L-arabinitol + 1,6-hexamethylene diisocyanate (HMDI)Thiol-ene reaction with 2-mercaptoethanolPendant hydroxyl groups researchgate.net
Functional PolyurethaneDi- and tri-O-allyl-L-arabinitol derivatives + DiisocyanatesThiol-ene reaction with various thiolsNHBoc, amino, carboxylic, 1,2-dihydroxyethyl groups researchgate.net

Biodegradable Polyurethane Systems and Degradation Mechanisms

The incorporation of L-Arabinitol, 2,3,4-tri-O-methyl- into polyurethane backbones has been investigated to create biodegradable materials with tailored properties. A notable approach involves the synthesis of copolyurethanes through the polyaddition reaction of 2,3,4-tri-O-methyl-L-arabinitol (ArMe) with 1,6-hexamethylene diisocyanate (HMDI) and a disulfide-containing diol, 2,2'-dithiodiethanol (DiT). rsc.orgresearchgate.net The resulting copolymers are thermally stable, with degradation temperatures commencing above 220 °C. rsc.orgresearchgate.net

The degradation of these polyurethanes is designed to be triggered by specific biological stimuli, particularly the presence of glutathione (B108866) (GSH), a tripeptide found in physiological systems. rsc.orgnih.gov The degradation mechanism hinges on the cleavage of the disulfide bonds within the polymer backbone, a reaction readily facilitated by the reductive environment provided by glutathione. rsc.orgnih.gov This cleavage leads to the breakdown of the polymer chains into smaller, water-soluble fragments. The rate of this degradation is not solely dependent on the presence of the trigger but is also influenced by the copolymer composition and its morphology. A higher content of the disulfide-containing diol and a lower degree of crystallinity generally lead to a faster degradation profile. rsc.orgresearchgate.net

The degradation process is primarily a surface erosion phenomenon, where the cleavage of disulfide bonds at the polymer-water interface initiates the breakdown. komatsu.jp The hydrolytic cleavage of the ester groups present in some polyurethane systems can also contribute to degradation, but the disulfide cleavage in the presence of glutathione is the dominant and targeted mechanism for these specific materials. nih.govkomatsu.jp

Polyurethane System Monomers Key Properties Degradation Trigger
Copolyurethane2,3,4-tri-O-methyl-L-arabinitol (ArMe), 2,2'-dithiodiethanol (DiT), 1,6-hexamethylene diisocyanate (HMDI)Thermally stable >220°C, Reduced crystallinity with ArMe incorporationGlutathione (GSH)

Formation of Polyureas and Polyamides from L-Arabinitol, 2,3,4-tri-O-methyl- Derivatives

The versatility of L-Arabinitol, 2,3,4-tri-O-methyl- extends beyond polyurethanes to the synthesis of other important classes of polymers, namely polyureas and polyamides. This is achieved by first converting the terminal hydroxyl groups of the sugar alcohol into reactive amine functionalities.

While direct synthesis of polyureas from L-Arabinitol, 2,3,4-tri-O-methyl- derivatives is an area of ongoing research, established non-isocyanate routes for polyurea formation from diamines provide a viable pathway. A key precursor for this would be 1,5-diamino-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitol. General methods for the synthesis of linear polyureas from diamines include:

Reaction with Carbon Dioxide: This method utilizes carbon dioxide as a safe and renewable C1 source to form urea (B33335) linkages between diamine monomers. The process can be performed without a catalyst or solvent, though it may require elevated temperatures and pressures. rsc.orgresearchgate.net

Dehydrogenative Coupling with Methanol (B129727): A ruthenium pincer catalyst can facilitate the dehydrogenative coupling of diamines with methanol to produce polyureas. This approach offers a sustainable alternative to the use of toxic phosgene (B1210022) derivatives. rsc.orgst-andrews.ac.uk

The resulting sugar-based polyureas are expected to exhibit strong intermolecular hydrogen bonding between the urea groups, leading to materials with high thermal stability and solvent resistance. rsc.org

The synthesis of polyamides from derivatives of L-Arabinitol, 2,3,4-tri-O-methyl- has been successfully demonstrated. This involves the preparation of two key bifunctional monomers: the dihydrochloride (B599025) of 1,5-diamino-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitol and the pentachlorophenyl ester of 2,3,4-tri-O-methyl-L-arabinaric acid. nih.gov

Linear AABB-type polyamides are then synthesized through the polycondensation of these monomers. nih.gov For instance, a polyamide based on L-arabinitol was synthesized and found to be crystalline with a melting temperature (Tm) of 250 °C. This polyamide was also optically active and exhibited solubility in common organic solvents like chloroform (B151607), as well as in water. The weight-average molecular weight (Mw) of this particular polyamide was determined to be 27,500 g/mol with a polydispersity index of 1.4. nih.gov

Monomer 1 Monomer 2 Resulting Polymer Reported Properties
Dihydrochloride of 1,5-diamino-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitolPentachlorophenyl ester of 2,3,4-tri-O-methyl-L-arabinaric acidL-arabinitol-based polyamideCrystalline (Tm = 250 °C), Optically active, Soluble in chloroform and water, Mw = 27,500 g/mol

The unique chemical structure of L-Arabinitol, 2,3,4-tri-O-methyl- and its derivatives imparts specific properties to the resulting polymers. The investigation of these structure-property relationships is crucial for designing materials with desired performance characteristics.

For polyurethanes , the incorporation of the methylated L-arabinitol unit disrupts the regular packing of the polymer chains, leading to a decrease in crystallinity. rsc.orgresearchgate.net This, in turn, can affect the mechanical properties, making the material more amorphous and potentially more flexible. The presence of the sugar moiety also enhances the hydrophilicity of the polymer, which can influence its degradation rate and interaction with biological systems.

In the case of polyamides , the stereochemistry of the arabinitol-derived monomers plays a significant role in the final properties of the polymer. The use of optically active monomers leads to optically active polyamides. nih.gov The regular arrangement of the sugar units in the polymer backbone can lead to crystalline domains, as evidenced by the high melting temperature of the L-arabinitol-based polyamide. nih.govresearchgate.net The thermal stability of these sugar-based polyamides is generally high, with decomposition temperatures often exceeding 300 °C. The mechanical properties, such as tensile strength and modulus, are expected to be influenced by the degree of crystallinity and the strength of the intermolecular hydrogen bonds between the amide groups. nih.govnih.gov

For the hypothetical polyureas , the strong bidentate hydrogen bonds formed between urea groups are anticipated to result in highly crystalline and thermally stable materials. rsc.org The presence of the flexible, methylated L-arabinitol backbone would likely influence the morphology and mechanical properties, potentially leading to materials with a combination of rigidity from the urea linkages and flexibility from the sugar component.

Polymer Class Structural Feature from L-Arabinitol Derivative Resulting Property
PolyurethanesBulky, non-linear methylated sugar unitReduced crystallinity, increased hydrophilicity
PolyamidesChiral and regular sugar backboneOptical activity, high crystallinity, high thermal stability
PolyureasFlexible, methylated sugar backbonePotential for combined rigidity and flexibility

Advanced Analytical Methodologies for L Arabinitol, 2,3,4 Tri O Methyl and Its Derivatives

Chromatographic Separation and Identification Techniques

Chromatography is a fundamental technique for separating components of a mixture. For derivatives of L-Arabinitol, 2,3,4-tri-O-methyl-, various chromatographic methods are employed, each leveraging different physicochemical properties for effective separation.

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a powerful tool for separating volatile compounds. To make sugar alcohols like L-Arabinitol, 2,3,4-tri-O-methyl- suitable for GC analysis, they are first converted into more volatile derivatives, typically alditol acetates. The separation in GLC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column.

The retention time (RT), the time it takes for a compound to travel through the column, is a key parameter for identification. The RT of a partially methylated alditol acetate (B1210297) is influenced by its molecular weight, polarity, and the specific stationary phase used in the GC column. A variety of stationary phases, such as ECNSS-M, OV-225, and SP-1000, are used to achieve optimal separation of these derivatives. stenutz.eu By comparing the retention time of an unknown peak to that of a known standard of L-Arabinitol, 2,3,4-tri-O-methyl- alditol acetate, its presence in a sample can be confirmed. nih.gov

Table 1: Representative Relative Retention Times of Partially Methylated Arabinitol Acetates on Different GLC Columns Retention times are relative to 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol.

Methylated Arabinitol Derivative ECNSS-M (170°C) OV-225 (190°C) SP-1000 (170°C, capillary)
2,3,4-tri-O-methyl- 0.55 0.60 0.71
2,3,5-tri-O-methyl- 0.44 0.48 0.59
2,4-di-O-methyl- 1.40 1.35 1.31
3,4-di-O-methyl- 1.38 1.34 1.30

Data adapted from established databases of methylated alditol acetate retention times. stenutz.eu

For definitive structural confirmation, Gas Chromatography is coupled with Mass Spectrometry (GC-MS). This technique combines the separation power of GC with the identification capabilities of MS. taylorfrancis.com The analysis of partially methylated alditol acetates (PMAAs) by GC-MS is a cornerstone of carbohydrate linkage analysis. nih.govscielo.br

The process involves several key steps:

Permethylation : Free hydroxyl groups in the parent carbohydrate are methylated.

Hydrolysis : The glycosidic linkages are cleaved, yielding partially methylated monosaccharides.

Reduction : The aldehyde or ketone group of the monosaccharide is reduced to a primary alcohol, forming a partially methylated alditol. Using a reducing agent like sodium borodeuteride (NaBD₄) instead of sodium borohydride (B1222165) (NaBH₄) introduces a deuterium (B1214612) label at C-1, which aids in mass spectral interpretation. scielo.br

Acetylation : The newly formed hydroxyl groups (from the reduction step) and any originally unmethylated hydroxyls are acetylated. ivaan.com

When the resulting 1,5-di-O-acetyl-2,3,4-tri-O-methyl-L-arabinitol enters the mass spectrometer, it is ionized, typically by electron impact (EI), causing it to fragment in a predictable manner. stenutz.eu The fragmentation occurs primarily by cleavage of the carbon-carbon bonds of the alditol backbone. The resulting mass-to-charge (m/z) ratios of these fragments are diagnostic of the original methylation pattern, thus revealing the linkage positions in the parent polysaccharide. stenutz.euresearchgate.net Fission between two methoxylated carbons is generally more favored than fission between a methoxylated and an acetoxylated carbon. stenutz.eu

Table 2: Predicted Primary EI-MS Fragmentation Ions for 1,5-di-O-acetyl-2,3,4-tri-O-methyl-L-arabinitol

Cleavage Between Carbons Primary Fragment Ion (m/z) Structural Information
C1-C2 118 Confirms acetylation at C1 and methylation at C2
C2-C3 162 Confirms methylation at C2 and C3
C3-C4 206 Confirms methylation at C3 and C4
C4-C5 118 Confirms methylation at C4 and acetylation at C5

Fragmentation patterns are predicted based on established rules for PMAA analysis. stenutz.euresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating components of a mixture. libretexts.org In the context of methyl ether studies of arabinitol, TLC is particularly useful for monitoring the progress of methylation reactions. scielo.brresearchgate.net By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, one can separate the starting material from mono-, di-, tri-, and fully methylated products. acs.org

The separation is based on the principle of differential adsorption and partition. libretexts.org More polar compounds (with more free hydroxyl groups) interact more strongly with the polar stationary phase (silica gel) and thus travel a shorter distance up the plate, resulting in a lower retardation factor (Rf) value. Less polar compounds (with more methyl groups) travel further. Visualization can be achieved using general carbohydrate-detecting reagents. nih.gov

Table 3: Typical Solvent Systems for TLC Analysis of Methylated Sugars

Solvent System (v/v/v/v) Application Notes
Benzene/1-Butanol/Acetone/Water (20:30:40:10) General purpose for sugar separation. nih.gov
Ethyl acetate/Pyridine/Acetic acid/Water (EPAW) Effective for resolving a wide range of monosaccharides and their derivatives. researchgate.net
Chloroform (B151607)/Methanol (B129727) Graded mixtures are used to separate compounds of varying polarity.

Arabinitol exists as two enantiomers, D- and L-arabinitol, which are non-superimposable mirror images. diva-portal.org While they have identical physical properties in a non-chiral environment, separating them is crucial in many biological contexts. Chiral chromatography is the definitive method for separating and quantifying enantiomers. gcms.cz

This technique uses a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer. nih.govntu.edu.sg This differential interaction leads to different retention times for the D- and L-forms, allowing for their separation and quantification. asm.orgresearchgate.net For GC analysis, the arabinitol enantiomers are typically derivatized (e.g., as trifluoroacetyl derivatives) to increase their volatility. nih.govnih.gov The resulting D/L ratio can then be accurately determined by integrating the respective peak areas in the chromatogram. acs.orgnih.gov This principle is directly applicable to determining the enantiomeric purity of L-Arabinitol, 2,3,4-tri-O-methyl- by separating it from its D-enantiomer.

Spectroscopic Characterization

While chromatography separates the compound of interest, spectroscopy provides detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules, including methylated carbohydrates. dtu.dk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the precise structure of L-Arabinitol, 2,3,4-tri-O-methyl-.

¹H NMR Spectroscopy : This technique provides information about the number and chemical environment of protons in the molecule. For L-Arabinitol, 2,3,4-tri-O-methyl-, the ¹H NMR spectrum would show distinct signals for the protons on the arabinitol backbone (C1-C5) and the protons of the three methoxy (B1213986) (O-CH₃) groups. The chemical shift (δ) and coupling constants (J) between adjacent protons help to confirm the connectivity of the carbon skeleton. nih.gov

¹³C NMR Spectroscopy : This method provides a signal for each unique carbon atom in the molecule. nih.gov The ¹³C NMR spectrum would show eight distinct signals for L-Arabinitol, 2,3,4-tri-O-methyl- (five for the backbone carbons and three for the methyl carbons). The chemical shifts of the backbone carbons are highly sensitive to the presence or absence of a methyl group, allowing for confirmation of the 2,3,4-methylation pattern. mdpi.com

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments. mdpi.com

COSY shows correlations between protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the location of the methyl groups and for determining glycosidic linkages when this moiety is part of a larger oligosaccharide. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for L-Arabinitol, 2,3,4-tri-O-methyl- in D₂O

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
C-1 ~62-64 ~3.6-3.8
C-2 ~78-80 ~3.5-3.7
C-3 ~79-81 ~3.4-3.6
C-4 ~78-80 ~3.5-3.7
C-5 ~62-64 ~3.6-3.8
2-OCH₃ ~58-60 ~3.3-3.4
3-OCH₃ ~58-60 ~3.3-3.4
4-OCH₃ ~58-60 ~3.3-3.4

Values are estimates based on general data for methylated alditols. Actual shifts can vary with solvent and other experimental conditions. figshare.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Linkage Analysis

1D NMR (¹H and ¹³C) and 2D NMR (COSY, TOCSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like L-Arabinitol, 2,3,4-tri-O-methyl-. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the molecule's carbon framework and the specific placement of its methyl ether groups.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For L-Arabinitol, 2,3,4-tri-O-methyl-, distinct signals are expected for the protons on the five-carbon backbone, the protons of the three methoxy groups (-OCH₃), and the protons of the two terminal hydroxyl groups (-OH). The chemical shifts, integration, and coupling patterns (multiplicity) of these signals are used to infer the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. In this compound, eight unique carbon signals would be anticipated: five for the arabinitol backbone and three for the methyl groups of the ethers. The chemical shifts of the backbone carbons are particularly sensitive to whether they are attached to a hydroxyl or a methoxy group.

2D NMR: 2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the C1-C2-C3-C4-C5 carbon chain of the arabinitol backbone. researchgate.netresearchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons, showing couplings within an entire spin system. This can help to confirm the complete five-proton sequence of the backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.netprinceton.edu It provides an unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). researchgate.netprinceton.edu This is arguably the most critical experiment for this specific molecule, as it provides the definitive evidence for the location of the methyl groups. Correlations would be observed between the protons of the methoxy groups and the carbons at the C2, C3, and C4 positions, confirming the 2,3,4-tri-O-methyl substitution pattern.

Illustrative NMR Data for L-Arabinitol, 2,3,4-tri-O-methyl- (Note: This is a representative table based on established principles of NMR spectroscopy, as specific experimental data is not publicly available.)

Atom Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C1 3.6-3.8 (m)~62-64C2, C3
C2 3.4-3.5 (m)~78-80C1, C3, C4, 2-OCH₃
C3 3.3-3.4 (m)~80-82C2, C4, C5, 3-OCH₃
C4 3.4-3.5 (m)~78-80C3, C5, 4-OCH₃
C5 3.6-3.8 (m)~62-64C3, C4
2-OCH₃ ~3.4 (s)~58-60C2
3-OCH₃ ~3.4 (s)~58-60C3
4-OCH₃ ~3.4 (s)~58-60C4

Mass Spectrometry (MS) for Fragment Identification and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For L-Arabinitol, 2,3,4-tri-O-methyl-, MS provides confirmatory evidence of its identity.

Upon ionization (e.g., by electron ionization), the molecule fragments in a predictable manner. The analysis of the mass-to-charge ratio (m/z) of these fragments helps in piecing together the original structure. Key fragmentation pathways for polyol ethers include:

Cleavage of C-C bonds: The carbon backbone of the arabinitol chain can break, leading to a series of characteristic fragment ions.

Loss of methoxy groups: The molecule can lose a methoxy radical (•OCH₃) or a molecule of methanol (CH₃OH).

Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen atoms is a common fragmentation pathway.

The high-resolution mass spectrum would confirm the molecular formula (C₈H₁₈O₅) by providing a highly accurate mass measurement of the molecular ion.

Expected Key Fragments in the Mass Spectrum of L-Arabinitol, 2,3,4-tri-O-methyl-

m/z Value (approx.)Possible Fragment IdentityDescription
194 [C₈H₁₈O₅]⁺Molecular Ion (M⁺)
177 [M - OH]⁺Loss of a hydroxyl radical
163 [M - OCH₃]⁺Loss of a methoxy radical
101 [C₅H₉O₂]⁺Cleavage between C2-C3 or C3-C4
89 [C₄H₉O₂]⁺Cleavage between C1-C2
75 [C₃H₇O₂]⁺Fragment containing a methoxy group
45 [C₂H₅O]⁺Common fragment from oxygenated compounds

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of L-Arabinitol, 2,3,4-tri-O-methyl- would display characteristic absorption bands corresponding to its key structural features.

The most prominent features would be:

O-H Stretch: A strong and broad absorption band indicating the presence of the hydroxyl (-OH) groups at the C1 and C5 positions. libretexts.orgmasterorganicchemistry.com The broadness is due to hydrogen bonding.

C-H Stretch: Absorption bands corresponding to the stretching of C-H bonds in the methyl groups and the alkane backbone. libretexts.orglumenlearning.com

C-O Stretch: Strong absorption bands associated with the stretching of the C-O bonds of both the ether linkages and the alcohol groups. libretexts.orglumenlearning.com

Characteristic IR Absorption Bands for L-Arabinitol, 2,3,4-tri-O-methyl-

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3600-3200 O-H stretch, hydrogen-bondedAlcohol (-OH)
3000-2850 C-H stretchAlkane (CH, CH₂, CH₃)
1470-1450 C-H bendAlkane
1150-1085 C-O stretchEther (R-O-R)
1050-1000 C-O stretchPrimary Alcohol (R-CH₂-OH)

Application as an Analytical Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used for qualitative identification and quantitative analysis. analytics-shop.com L-Arabinitol, 2,3,4-tri-O-methyl-, once properly characterized by the methods described above, can serve as a valuable reference standard in several applications:

Metabolomics Research: As a methylated derivative of the biologically relevant polyol L-Arabinitol, it can be used as a standard to identify and quantify this specific metabolite in complex biological samples. L-Arabinitol itself is a known biomarker for certain metabolic conditions. medchemexpress.com

Natural Product Chemistry: In the structural elucidation of natural products containing methylated sugar moieties, this compound can serve as a reference material for comparison using chromatographic (e.g., GC, HPLC) and spectroscopic techniques.

Synthetic Chemistry: It can be used as a standard to monitor the progress of chemical reactions involving the selective methylation of L-Arabinitol or to confirm the identity of synthetic products.

The availability of a certified reference standard of L-Arabinitol, 2,3,4-tri-O-methyl- is essential for ensuring the accuracy, precision, and comparability of analytical results across different laboratories and studies.

Theoretical and Computational Studies on L Arabinitol, 2,3,4 Tri O Methyl

Molecular Modeling and Conformational Analysis

Conformational analysis would focus on the rotational freedom around the C-C and C-O bonds. The bulky methyl groups can create steric hindrance, limiting the number of stable conformations the molecule can adopt. These preferred conformations are critical in analytical techniques like gas-liquid chromatography (GLC), where separation from its isomers, such as 2,3,5-tri-O-methyl-L-arabinitol, is crucial for accurate polysaccharide analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations can provide insights into the electronic structure and reactivity of L-Arabinitol, 2,3,4-tri-O-methyl-. These calculations can determine the distribution of electron density within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict its reactivity in various chemical reactions.

The methylation of the hydroxyl groups at positions 2, 3, and 4 significantly alters the electronic properties compared to the parent L-arabinitol. The methyl groups are electron-donating, which can affect the reactivity of the remaining free hydroxyl group at C5 and the ether linkages. Understanding these electronic effects is important for optimizing synthesis procedures, such as the Williamson ether synthesis using methyl iodide and a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Table 1: Key Parameters in the Synthesis of L-Arabinitol, 2,3,4-tri-O-methyl-

ParameterDetails
Molar Ratio A 3:1 ratio of methyl iodide (CH₃I) to hydroxyl groups is often used to ensure complete methylation.
Base Selection Sodium hydride (NaH) can lead to faster reaction kinetics, while potassium tert-butoxide (t-BuOK) may offer better control for regioselectivity.
Solvent Polar aprotic solvents like dimethylformamide (DMF) are used to enhance the solubility of reagents and ensure a homogeneous reaction mixture.

Simulations of Polymerization Processes and Degradation Pathways

While L-Arabinitol, 2,3,4-tri-O-methyl- itself is not typically polymerized, it is a key derivative in the study of polysaccharides, which are natural polymers. Simulations of the degradation of polysaccharides often involve the analysis of their methylated derivatives. For instance, the identification of 2,3,4-tri-O-methyl-L-arabinitol after the hydrolysis of a methylated polysaccharide indicates the presence of 1→5-linked arabinofuranosyl residues in the original polymer.

Simulations of degradation pathways, such as mass spectrometry fragmentation, are also important. The characteristic fragmentation patterns of L-Arabinitol, 2,3,4-tri-O-methyl- in a mass spectrometer, like the ion at m/z 117 resulting from C4–C5 cleavage, are used to identify and quantify this compound in complex mixtures derived from polysaccharide degradation. Although not a direct simulation of a polymerization process, its role in understanding the structure of existing polymers is a critical application of its chemistry. There is some mention of its use in the chemical polycondensation reactions for the preparation of linear polyesters. electronicsandbooks.com

Future Research Trajectories and Advanced Material Design

Exploration of Novel O-Methylation Strategies and Protecting Group Chemistries

The precise synthesis of partially methylated alditols like L-Arabinitol, 2,3,4-tri-O-methyl- is a non-trivial synthetic challenge that hinges on controlling the regioselectivity of the methylation process. The five hydroxyl groups of the parent L-arabinitol possess similar reactivity, necessitating sophisticated strategies to achieve the desired methylation pattern.

Novel Methylation Methods: Traditional methylation techniques, such as the Purdie method (using methyl iodide and silver oxide), often require harsh conditions and can lack selectivity, leading to mixtures of products that are difficult to separate. nih.gov Modern research is exploring more elegant and efficient solutions.

Enzymatic Methylation: A significant frontier is the use of enzymes, specifically O-methyltransferases (MTs), which can offer unparalleled regioselectivity. nih.gov While a limited number of sugar-O-methyltransferases have been functionally characterized, their potential for precise synthesis is immense. nih.gov Future work involves discovering and engineering novel MTs that can specifically target the desired hydroxyl groups on an alditol backbone. nih.gov

Alternative Reaction Media: Researchers have developed novel strategies for selective O-methylation using alternative solvent systems. For example, a method using subcritical methanol (B129727) with potassium carbonate has shown success in the regioselective methylation of glycerol, a simpler polyol. nih.gov Adapting such technologies to more complex substrates like L-arabinitol could provide a greener and more selective alternative to traditional methods. nih.gov

Table 1: Comparison of Methylation Strategies for Polyols

StrategyReagents/CatalystsAdvantagesChallenges
Traditional Chemical Methyl Halides (e.g., CH₃I), Strong Bases (e.g., NaH), or Metal Oxides (e.g., Ag₂O) nih.govWell-established procedures.Often requires harsh conditions; can produce product mixtures requiring extensive purification; reliance on complex protecting group schemes. nih.gov
Enzymatic O-Methyltransferases (MTs), S-adenosyl methionine (SAM) as methyl donor nih.govHigh regioselectivity and stereoselectivity; mild reaction conditions (aqueous, neutral pH). nih.govLimited availability of characterized enzymes for specific substrates; potential cost and stability issues of enzymes and co-factors. nih.gov
Alternative Media Subcritical/Supercritical Fluids (e.g., Methanol) nih.govCan enhance selectivity; reduces need for traditional organic solvents; potential for easier product separation. nih.govRequires specialized high-pressure equipment; optimization of conditions (temperature, pressure) is critical.

Engineering of Advanced Functional Materials with L-Arabinitol, 2,3,4-tri-O-methyl- Derived Components

The unique trifunctional and chiral nature of L-Arabinitol, 2,3,4-tri-O-methyl- makes it an attractive monomer for creating specialized polymers with tailored properties. The hydroxyl groups at the C1 and C5 positions provide reactive sites for polymerization, while the methylated core imparts specific characteristics to the resulting material.

High-Performance Polymers: Research has indicated that L-Arabinitol, 2,3,4-tri-O-methyl- can serve as a monomer for synthesizing optically active polyamides. These materials demonstrate potential for high-performance applications, exhibiting high melting temperatures and solubility in specific organic solvents. The defined stereochemistry of the monomer is directly transferred to the polymer backbone, influencing its secondary structure and macroscopic properties.

Bio-based Polyesters and Polyurethanes: There is a significant trend toward developing bio-based polymers to replace those derived from petrochemicals. researchgate.net Sugar alcohols (alditols) and other polyols are key building blocks for creating biodegradable polyesters and polyurethanes for a range of applications, from biomedical devices to thermal insulation foams. mdpi.commdpi.com

Influence on Material Properties: By incorporating a monomer like L-Arabinitol, 2,3,4-tri-O-methyl-, engineers can precisely control the properties of the final polymer. The partially methylated structure can influence factors such as thermal stability, mechanical strength, and the rate of biodegradation. mdpi.com For instance, in rigid polyurethane foams, the structure of the polyol component affects the foam's apparent density, compressive strength, and thermal conductivity. mdpi.com

Biomedical Applications: Polyol-based polyesters are being extensively studied for use in soft tissue engineering and drug delivery. mdpi.com The inherent biodegradability and biocompatibility of carbohydrate-derived materials are highly advantageous. The specific structure of L-Arabinitol, 2,3,4-tri-O-methyl- could be leveraged to create scaffolds with controlled degradation profiles and specific cell-material interactions.

Table 2: Potential Applications of L-Arabinitol, 2,3,4-tri-O-methyl- in Materials Science

Material ClassDerived Properties from MonomerPotential Applications
Polyamides Chirality, high thermal stability.High-performance engineering plastics, chiral separation media.
Polyesters Controlled biodegradability, biocompatibility, specific mechanical properties. mdpi.comAbsorbable sutures, tissue engineering scaffolds, controlled-release drug delivery systems. mdpi.com
Polyurethanes Rigid structure, modified thermal properties. researchgate.netmdpi.comBio-based rigid foams for insulation, specialized elastomers. mdpi.com

Integration of Sustainable Chemistry Principles in Synthesis and Application

The push towards a circular economy has made the principles of green chemistry central to modern chemical research. acs.org The synthesis and application of L-Arabinitol, 2,3,4-tri-O-methyl- are well-positioned to benefit from and contribute to this paradigm shift.

Renewable Feedstocks: The parent compound, L-arabinitol, can be derived from biomass, making it a renewable feedstock. acs.orgnumberanalytics.com This provides a sustainable alternative to the fossil fuels that form the basis of the traditional chemical industry. researchgate.net

Atom Economy and Waste Reduction: A key goal of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product. numberanalytics.com The development of highly selective catalytic methods, particularly enzymatic ones, is crucial for minimizing the formation of byproducts and eliminating the need for protecting groups, which generate substantial waste. nih.gov

Green Solvents and Catalysts: Future syntheses will increasingly move away from hazardous organic solvents. The use of greener alternatives, such as water, supercritical fluids, or even solvent-free conditions, is a primary research objective. rsc.org Furthermore, employing biocatalysts (enzymes) or intensifying processes with technologies like ultrasound can reduce energy consumption and the need for harsh reagents. nih.govbas.bg

Biodegradable by Design: The application of L-Arabinitol, 2,3,4-tri-O-methyl- in polymers aligns with the green chemistry principle of designing for degradation. Creating polyesters and polyurethanes that are biodegradable reduces the long-term environmental impact of plastics. researchgate.netcreative-proteomics.com Studies on soy-based polyols have demonstrated significantly higher biodegradation rates compared to their petroleum-based counterparts, highlighting the potential for carbohydrate-derived materials. creative-proteomics.com

Unresolved Challenges and Emerging Research Frontiers in O-Methylated Alditol Chemistry

Despite the promise of O-methylated alditols, several challenges must be addressed to unlock their full potential. These challenges also define the emerging frontiers for future research.

Unresolved Challenges:

Achieving Regioselectivity: The primary obstacle remains the development of scalable, cost-effective, and highly regioselective methylation methods that can be applied to complex polyols without resorting to lengthy protecting group strategies. nih.gov

Enzyme Discovery and Engineering: The enzymatic toolbox for specific O-methylation of carbohydrates is still small. nih.gov A significant effort is needed to discover new methyltransferases from nature and to engineer existing ones for novel reactivity and substrate scope.

Computational Modeling: The development of advanced materials is often accelerated by molecular dynamics simulations. However, a lack of experimentally validated interaction potentials (force fields) for methylated carbohydrate moieties hinders the accuracy of these computational predictions. acs.org

Scale-Up: Transitioning novel synthetic methods from the laboratory bench to industrial-scale production presents significant engineering and economic challenges that must be overcome for commercial viability.

Emerging Research Frontiers:

Synthetic Biology and Biocatalysis: The creation of custom-designed microbial cell factories or cell-free enzymatic cascades to produce L-Arabinitol, 2,3,4-tri-O-methyl- from simple sugars represents a long-term goal for sustainable and efficient manufacturing.

Flow Chemistry: Implementing methylation reactions in continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processing.

Smart and Functional Materials: Research is moving towards creating "smart" materials that respond to environmental stimuli. The unique chiral and functional group presentation of polymers derived from L-Arabinitol, 2,3,4-tri-O-methyl- could be exploited to design materials with responsive optical, mechanical, or biological properties.

Understanding Biological Roles: While methylation is a common modification in nature, its precise function is often not well understood. nih.gov Further fundamental research into the role of methylated sugars in biological systems could provide new inspiration for material design.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying L-Arabinitol, 2,3,4-tri-O-methyl- in biological samples?

  • Methodological Answer :

  • Enzymatic Assays : Utilize stereospecific dehydrogenases (e.g., L-arabinitol 4-dehydrogenase) coupled with NADH detection via spectrophotometry. Sample preparation includes deproteinization with Carrez reagents and filtration .

  • HPLC : Employ refractive index (RI) or evaporative light scattering (ELS) detection. Validate with pharmacopeial reference standards (e.g., USP-L-Arabinitol RS) to ensure reproducibility .

  • Chiral Chromatography : Critical for distinguishing D- and L-enantiomers, as improper separation can lead to biomarker misinterpretation .

    MethodSample PrepDetectionSensitivityKey Considerations
    EnzymaticDeproteinization, filtrationSpectrophotometry (NADH)0.1–10 mMSpecificity depends on enzyme purity
    HPLC-RIFiltration, dilutionRefractive Index0.5–50 µg/mLRequires reference standards

Q. What safety precautions are recommended for handling L-Arabinitol derivatives?

  • Methodological Answer :

  • PPE : Wear gloves, lab coats, and eye protection.
  • Ventilation : Store in sealed containers in well-ventilated areas to avoid inhalation risks .
  • First Aid : For skin/eye contact, rinse thoroughly with water. If ingested, seek medical advice .

Q. How is L-Arabinitol, 2,3,4-tri-O-methyl- synthesized and purified?

  • Methodological Answer :

  • Synthesis : Methylate L-Arabinitol using methyl iodide or dimethyl sulfate under alkaline conditions. Protect hydroxyl groups with benzoyl or acetyl groups to direct regioselectivity .
  • Purification : Use silica gel column chromatography with ethyl acetate/methanol gradients. Confirm purity via TLC (Rf = 0.3–0.5 in 9:1 CHCl₃:MeOH) or HPLC .

Advanced Research Questions

Q. How can contradictions in L-Arabinitol’s biomarker roles (e.g., Alzheimer’s vs. dietary intake) be resolved?

  • Methodological Answer :

  • Controlled Studies : Standardize dietary intake in animal models and measure enantiomeric ratios (D/L) using chiral GC-MS .

  • Isotopic Labeling : Track metabolic fate with ¹³C-labeled L-Arabinitol to differentiate endogenous vs. exogenous sources .

  • Adjust for Confounders : Account for renal function and concurrent use of sugar substitutes, which alter urinary excretion .

    FactorImpact on Biomarker ReliabilityMitigation Strategy
    Dietary IntakeElevates total arabinitolUse chiral separation
    Renal DysfunctionAlters excretion ratesNormalize to creatinine levels

Q. What enzymatic pathways utilize L-Arabinitol, 2,3,4-tri-O-methyl-, and how can they be engineered?

  • Methodological Answer :

  • Pathway Engineering : Clone L-arabinitol 4-dehydrogenase (LAD) from Aspergillus niger or Penicillium chrysogenum into recombinant hosts. Optimize NAD⁺ cofactor regeneration via fusion with NADH oxidase .
  • Cofactor Balancing : Use directed evolution to improve LAD’s affinity for NAD⁺, enhancing catalytic efficiency by 2–3 fold .

Q. How does methylation impact the structural analysis of L-Arabinitol derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Methyl groups improve crystal packing but may introduce steric hindrance. Use low-temperature (100 K) data collection to reduce thermal motion .
  • NMR Analysis : Methylation shifts proton signals upfield (δ 1.2–1.5 ppm for OCH₃). Assign peaks using 2D COSY and HSQC experiments in D₂O .

Q. How can enzymatic assays differentiate L-Arabinitol from stereoisomers in complex matrices?

  • Methodological Answer :

  • Dual-Method Approach : Combine enzymatic specificity (e.g., LAD for L-Arabinitol) with LC-MS/MS for confirmation. Validate with synthetic standards .
  • Limit of Detection : Optimize assay pH (7.5–8.0) and temperature (30°C) to enhance enzyme activity, achieving LODs of 0.1 µM .

Key Considerations for Experimental Design

  • Reproducibility : Adhere to pharmacopeial guidelines for reference materials and report geometric means ± SD in biomarker studies .
  • Data Contradictions : Address variability by standardizing sample preparation (e.g., urine collection protocols) and using multivariate statistical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.